dimethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {(4-bromophenyl)aminomethyl}phosphonate is a complex organic compound that features an indole ring, a bromophenyl group, and a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with dimethyl phosphite under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Dimethyl {(4-bromophenyl)aminomethyl}phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the phosphonate group can inhibit certain enzymes by mimicking phosphate groups. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl {(4-chlorophenyl)aminomethyl}phosphonate
- Dimethyl {(4-fluorophenyl)aminomethyl}phosphonate
- Dimethyl {(4-methylphenyl)aminomethyl}phosphonate
Uniqueness
Dimethyl {(4-bromophenyl)aminomethyl}phosphonate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C17H18BrN2O3P |
---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
4-bromo-N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]aniline |
InChI |
InChI=1S/C17H18BrN2O3P/c1-22-24(21,23-2)17(20-13-9-7-12(18)8-10-13)15-11-19-16-6-4-3-5-14(15)16/h3-11,17,19-20H,1-2H3 |
InChI Key |
SHMIKTJMPZYLIZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.